1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate
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Overview
Description
1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate is a complex organic compound that features a pyridine ring substituted with a cyano group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronate ester under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing automated reactors to ensure consistent quality and yield.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s boronate ester functionality makes it useful in the development of advanced materials, such as polymers and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[3-cyano-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the boronate ester and cyano functionalities but lacks the propanedioate moiety.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a boronate ester but has a different core structure.
Properties
IUPAC Name |
dimethyl 2-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O6/c1-16(2)17(3,4)26-18(25-16)11-7-10(8-19)13(20-9-11)12(14(21)23-5)15(22)24-6/h7,9,12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJACXDVMKTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(C(=O)OC)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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